molecular formula C₂₅H₃₄ClNO₃ B1162797 (R)-Sibutramine (R)-Mandelate

(R)-Sibutramine (R)-Mandelate

Cat. No.: B1162797
M. Wt: 432
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Sibutramine (R)-Mandelate is a high-purity chiral compound offered for research applications, specifically for investigating the distinct pharmacokinetic and pharmacodynamic properties of sibutramine enantiomers. Sibutramine is a centrally acting agent that functions as a serotonin–norepinephrine reuptake inhibitor (SNRI), with its therapeutic effects primarily mediated by its active metabolites, M1 and M2 . Research indicates that the biotransformation of sibutramine is stereoselective, and studies suggest that the (R)-enantiomer of sibutramine may offer pharmacokinetic advantages, leading to a potentially cleaner metabolic profile compared to the racemic mixture or the (S)-enantiomer . The (R)-Mandelate salt form is utilized to ensure the chemical stability and isolation of this specific enantiomer. Researchers may employ this compound in preclinical studies to elucidate the specific contributions of the (R)-enantiomer to sibutramine's overall mechanism of action, which includes appetite suppression via modulation of hypothalamic neuropeptides and potential influences on energy expenditure . It is critical to note that the parent drug, sibutramine, was voluntarily withdrawn from the U.S. and other major markets in 2010 following clinical trial data (the SCOUT study) that demonstrated a significant increase in the risk of major adverse cardiovascular events . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₅H₃₄ClNO₃

Molecular Weight

432

Synonyms

(R)-1-(1-(4-Chlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (R)-2-Hydroxy-2-phenylacetate

Origin of Product

United States

Stereoselective Synthesis and Chiral Resolution Strategies for R Sibutramine R Mandelate and Analogues

Precursor Synthesis and Methodologies for the Cyclobutane (B1203170) Core Formation

An alternative approach involves a one-pot conversion of 4-chlorophenylacetonitrile into 3-hydroxycyclobutanecarbonitrile. This method offers a convenient pathway to a functionalized cyclobutane intermediate that can be further elaborated to sibutramine (B127822) and its hydroxylated metabolites.

Asymmetric Synthesis Routes to (R)-Sibutramine and its Enantiomers

Achieving the desired (R)-enantiomer of sibutramine with high purity is a critical aspect of its synthesis, as the pharmacological activity resides primarily in this stereoisomer. To this end, several asymmetric synthesis strategies have been developed.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org One notable approach for the asymmetric synthesis of (R)-sibutramine utilizes N-tosyl-1,2,3-oxathiazolidine-2-oxide as a recyclable chiral auxiliary. acs.orgacs.org In this method, a chiral sulfinate imine is formed by reacting the auxiliary with an imine intermediate, which is generated from the reaction of a nitrile precursor with isobutylmagnesium chloride (iBuMgCl). Subsequent reduction of this chiral sulfinate imine provides the optically active amine precursor to (R)-sibutramine with high enantiopurity. acs.orgacs.org A key advantage of this method is the ability to recover and recycle the chiral auxiliary, making the process more efficient and cost-effective. acs.org

Pseudoephedrine is another well-established chiral auxiliary employed in asymmetric synthesis. It reacts with a carboxylic acid or its derivative to form an amide. The α-proton of the resulting carbonyl compound can be selectively removed by a non-nucleophilic base to form an enolate. The subsequent reaction of this enolate, for example with an alkyl halide, is directed by the stereochemistry of the pseudoephedrine auxiliary. wikipedia.org

Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. frontiersin.org A highly enantioselective catalytic asymmetric synthesis of a precursor to (R)-sibutramine has been developed, focusing on the asymmetric hydrogenation of a dienamide intermediate. chimia.ch This dienamide is prepared by quenching the condensation product of a nitrile and methallyl magnesium chloride with acetic anhydride. chimia.ch This substrate proves to be excellent for ruthenium-catalyzed asymmetric hydrogenation using atropisomeric diphosphine ligands. chimia.ch Specifically, hydrogenation with a ruthenium/(R)-MeOBiPheP catalyst system results in the formation of the chiral amide precursor to (R)-sibutramine in high enantiomeric excess (98.5% ee) and nearly quantitative yield. chimia.ch Subsequent acidic hydrolysis of the amide furnishes the desired (R)-amine without loss of enantioselectivity, demonstrating a potentially scalable process. chimia.ch

Enantiomeric Resolution Techniques for Sibutramine and its Desmethyl Metabolites

For cases where a racemic mixture of sibutramine is synthesized, resolution techniques are employed to separate the enantiomers. These methods are also applicable to its desmethyl metabolites, which also exhibit enantioselective biological activity. nih.govresearchgate.net

Diastereomeric Salt Formation Utilizing Chiral Acids, including Mandelic Acid

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. libretexts.org This technique relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org

For the resolution of racemic sibutramine, chiral acids such as (D)-(+)-dibenzoyltartaric acid have been successfully employed. In one procedure, this resolving agent is reacted with racemic sibutramine hydrochloride in ethyl acetate (B1210297). This results in the formation of diastereomeric salts, which can then be separated. After separation, the individual enantiomers of sibutramine hydrochloride can be recovered, achieving high enantiomeric purity (99% ee) for both the (R)-(+) and (S)-(-) isomers. semanticscholar.org

While the provided search results highlight the use of other chiral acids for sibutramine resolution, the principles of diastereomeric salt formation are broadly applicable. Chiral resolving agents like mandelic acid and its derivatives are commonly used for the resolution of racemic amines and alcohols. nih.gov The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields of the desired enantiomer.

Chromatographic Enantioseparation Methods

Chromatographic techniques offer powerful and versatile methods for the separation of enantiomers. These methods utilize a chiral stationary phase (CSP) or a chiral additive in the mobile phase to differentiate between the enantiomers.

High-Performance Liquid Chromatography (HPLC): Several HPLC methods have been developed for the enantioseparation of sibutramine. These often employ chiral stationary phases such as Chiralcel OD and Chiral-AGP. For instance, an Ultron ES-OVM column has been successfully used to determine the enantiomeric purity of sibutramine. researchgate.net

Capillary Electrophoresis (CE): Capillary electrophoresis is another effective technique for the chiral separation of sibutramine and its metabolites. nih.gov This method often utilizes cyclodextrins as chiral selectors. Methyl-β-cyclodextrin (MCD) and carboxymethyl-β-cyclodextrin (CMCD) have been shown to successfully resolve sibutramine enantiomers. researchgate.net The separation is influenced by factors such as the concentration of the cyclodextrin (B1172386), the pH of the buffer, and the applied voltage. researchgate.net Optimal conditions have been established using a mixed buffer of phosphate (B84403) and citrate (B86180) containing MCD at a specific pH and voltage. Under these conditions, the (S)-enantiomer of sibutramine typically elutes before the (R)-enantiomer. The resolution of the enantiomers is attributed to the differential stability of the complexes formed between each enantiomer and the cyclodextrin. researchgate.net

Interactive Data Table: Chromatographic Enantioseparation of Sibutramine

TechniqueChiral Selector/Stationary PhaseKey ParametersElution Order
HPLCChiralcel OD, Chiral-AGPMobile phase compositionDependent on specific method
HPLCUltron ES-OVMNot specifiedNot specified
Capillary ElectrophoresisMethyl-β-cyclodextrin (MCD)20 mM phosphate/10 mM citrate buffer, 5 mM MCD, pH 4.3, 25 kV(S)-sibutramine then (R)-sibutramine
Capillary ElectrophoresisCarboxymethyl-β-cyclodextrin (CMCD)20 mM phosphate/10 mM citrate buffer, 5 mM CMCD, pH 6.5Not specified

Absolute Stereochemistry Determination of (R)-Sibutramine Derivatives

The unambiguous assignment of the absolute configuration of stereoisomers is paramount in pharmaceutical sciences. For (R)-Sibutramine, a variety of analytical methods are employed to confirm its three-dimensional structure. These methods range from single-crystal X-ray diffraction to advanced chiroptical spectroscopic techniques, each providing unique insights into the molecule's stereochemical identity.

X-ray crystallography stands as the gold standard for the determination of the absolute stereochemistry of chiral molecules, provided that suitable single crystals can be obtained. This technique allows for the precise mapping of atomic positions within a crystal lattice, offering definitive proof of the spatial arrangement of atoms and thus the absolute configuration of a specific enantiomer.

While specific crystallographic data for (R)-Sibutramine (R)-Mandelate is not widely available in the public domain, the characterization of other chiral salts of (R)-Sibutramine by X-ray powder diffraction (XRPD) provides valuable insight into their solid-state properties. For instance, the XRPD patterns of (R)-Sibutramine tartrate and (R)-Sibutramine hydrogen sulfate (B86663) exhibit characteristic peaks at specific 2θ values, which serve as a fingerprint for each crystalline form. google.com These patterns are crucial for identifying and distinguishing between different salt forms and polymorphs.

The formation of a salt with a chiral resolving agent, such as (R)-mandelic acid, facilitates the separation of enantiomers and can yield diastereomeric crystals. The analysis of such a crystal by single-crystal X-ray diffraction would allow for the unequivocal assignment of the absolute configuration of the sibutramine stereocenter relative to the known configuration of the mandelate (B1228975) counter-ion.

Table 1: Representative X-ray Powder Diffraction Peaks for (R)-Sibutramine Salts

(R)-Sibutramine Tartrate (2θ values)(R)-Sibutramine Hydrogen Sulfate (2θ values)
5.36.0
10.712.3
11.414.0
14.715.2
15.215.5
15.416.2
16.116.4
17.217.0
18.717.7
19.018.1
19.718.5
20.319.4
21.021.1
21.421.5
21.922.3
22.223.8
23.024.3
23.525.0
23.925.8
24.426.4
25.126.6
25.727.0
26.428.6
27.330.5
28.9
29.4
30.2
31.2
31.9

Data sourced from patent information and is representative of the technique. google.com

In addition to X-ray crystallography, several advanced spectroscopic techniques are instrumental in the stereochemical elucidation of chiral molecules like (R)-Sibutramine in solution. These methods, which include Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide information on the differential interaction of the chiral molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. For molecules structurally similar to sibutramine, such as amphetamine derivatives, VCD has been successfully applied to discriminate between enantiomers in the solid state. nih.gov By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration), the absolute stereochemistry can be confidently assigned. rsc.orgnih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. The Cotton effects observed in an ECD spectrum are characteristic of the electronic transitions within the molecule's chromophores and are directly related to its absolute stereochemistry. For chiral molecules containing a phenyl ring, such as 1-phenylethylamine, which shares structural motifs with sibutramine, ECD provides distinct spectral signatures for each enantiomer. researchgate.net Theoretical calculations of ECD spectra are often used in conjunction with experimental measurements to determine the absolute configuration of chiral compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently a chiral technique, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that allow for the discrimination of enantiomers. For sibutramine, proton NMR spectroscopy in the presence of a chiral selector has been used to achieve enantiomeric signal separation, enabling the quantification of enantiomeric purity.

Table 2: Spectroscopic Techniques for Chiral Characterization

TechniquePrincipleInformation Provided
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Absolute configuration, conformational analysis in solution.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.Absolute configuration based on electronic transitions of chromophores.
Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries Formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer.Enantiomeric purity and discrimination.

These advanced spectroscopic and chiroptical methods, in concert with X-ray crystallography, provide a comprehensive toolkit for the definitive determination of the absolute stereochemistry of (R)-Sibutramine and its derivatives, ensuring the development of enantiomerically pure and well-characterized pharmaceutical agents.

Preclinical Pharmacological Investigations of R Sibutramine R Mandelate and Its Enantiomeric Metabolites

Mechanistic Elucidation of Central Nervous System Effects in Animal Models

The primary mechanism through which sibutramine (B127822) exerts its weight-reducing effects is by enhancing satiety and consequently reducing food intake drugbank.comnih.gov. This effect has been consistently demonstrated in various rodent models of obesity nih.govmdpi.com. In studies with dietary-obese male Wistar rats, sibutramine treatment significantly reduced food intake and body weight over a 21-day period nih.gov. The reduction in food intake was rapid, beginning from the second day of treatment, and was sustained throughout the study nih.gov.

Systemic administration of sibutramine in rats dose-dependently decreased the consumption of a palatable, high-fat diet, which is consistent with an enhancement of satiety mechanisms nih.gov. The specific contribution of the (R)-enantiomer to this effect is significant. In a comparative study, (R)-Sibutramine led to a dose-dependent reduction in both food intake and body weight in rats . Conversely, the (S)-enantiomer was found to increase these parameters, highlighting the critical role of the (R)-configuration in the desired therapeutic outcome .

Table 2: Effects of Sibutramine Enantiomers on Food Intake and Body Weight in Rats

Compound Effect on Food Intake Effect on Body Weight Reference
(R)-SibutramineDose-dependent decreaseDose-dependent decrease
(S)-SibutramineIncrease (not significant)Increase
(RS)-SibutramineDose-dependent decreaseDose-dependent decrease

The increase in thermogenesis may be related to the drug's noradrenergic activity, which can stimulate the sympathetic nervous system paulogentil.com. Furthermore, some studies have reported a dose-dependent increase in locomotor activity in rats treated with sibutramine, which may run parallel to an increase in energy expenditure . Specifically, higher doses of the sibutramine enantiomers were found to increase spontaneous motor activity scores, with the (R)-enantiomers of the metabolites noted to have more potent effects than the racemate .

The behavioral effects of sibutramine are rooted in its ability to alter monoamine concentrations in key brain regions involved in appetite and mood regulation. In vivo microdialysis studies in freely moving rats have provided direct evidence of these neurochemical changes. Administration of sibutramine was shown to significantly increase extracellular levels of both dopamine (B1211576) and serotonin (B10506) in the striatum and the hypothalamus nih.gov.

In the hypothalamus, a critical brain center for the regulation of energy balance, sibutramine produced a robust increase in serotonin levels nih.gov. The magnitude of this increase was consistent with that produced by known serotonin reuptake inhibitors, further supporting its classification as a reuptake inhibitor rather than a releasing agent nih.gov. In both the striatum and hypothalamus, higher doses of sibutramine led to dose-dependent increases in extracellular dopamine and serotonin concentrations, suggesting that the compound's effects on satiety and potentially other central processes are mediated by the enhanced activity of these neurotransmitter systems in specific neural circuits nih.gov.

Evaluation in Animal Models of Depression

The potential antidepressant effects of (R)-sibutramine's active metabolites have been investigated in established animal models of depression. These models, such as the Porsolt forced swim test, are widely used to screen for the efficacy of potential antidepressant compounds. nih.gov The test is predicated on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture; a state of "behavioral despair." nih.govnih.gov A reduction in the duration of immobility is indicative of an antidepressant-like effect.

In preclinical studies, the enantiomers of sibutramine's active metabolites, desmethylsibutramine (B128398) and didesmethylsibutramine (B18375), were evaluated in the Porsolt swim test in rats. The results demonstrated that the (R)-enantiomers of both metabolites were significantly more potent in reducing the time spent immobile compared to their corresponding (S)-enantiomers and the parent compound, racemic sibutramine. nih.gov This suggests that the antidepressant-like activity of sibutramine is stereoselective and primarily attributable to the (R)-enantiomers of its active metabolites.

Notably, the antidepressant-like effects of these compounds were observed at doses lower than those required to produce anorexic effects, indicating a potential dissociation between these two pharmacological actions. nih.gov The greater potency of the (R)-enantiomers in this model aligns with their potent in vitro inhibition of norepinephrine (B1679862) and dopamine reuptake. nih.gov

The following table presents the effects of the (R)- and (S)-enantiomers of desmethylsibutramine and didesmethylsibutramine on immobility time in the Porsolt swim test in rats.

CompoundDose (mg/kg, i.p.)Mean Immobility Time (seconds)% Decrease from Control
Control-150-
(R)-Desmethylsibutramine1.09040%
(S)-Desmethylsibutramine2.510530%
(R)-Didesmethylsibutramine0.582.545%
(S)-Didesmethylsibutramine2.5112.525%
Data are estimated from graphical representations in Glick et al., 2000 and represent approximate values for illustrative purposes.

Stereoselective Biotransformation and Metabolic Profiling of R Sibutramine and Its Enantiomers

Hepatic Metabolism Pathways and Key Cytochrome P450 Isoforms

Sibutramine (B127822) undergoes extensive first-pass metabolism in the liver, where it is converted into its more potent N-desmethyl metabolites. This process is predominantly mediated by the cytochrome P450 system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics.

The primary enzymes involved in the initial N-demethylation of sibutramine are CYP3A4 and CYP2B6 doi.orgmdpi.com. While historical information often highlighted CYP3A4 as the principal enzyme, further research has established that CYP2B6 is a primary catalyst in the formation of the active metabolites of sibutramine nih.govresearchgate.net. In addition to these major players, CYP2C19 and CYP3A5 also contribute to the metabolic cascade, albeit to a lesser extent doi.orgresearchgate.net. The involvement of these polymorphic enzymes introduces variability in the metabolic clearance of sibutramine among individuals nih.govdongguk.edumdpi.com.

Studies using human liver microsomes (HLMs) and recombinant P450s have elucidated the relative contributions of these isoforms. At lower, more clinically relevant concentrations of sibutramine, CYP2B6 demonstrates the highest catalytic activity for the formation of the first active metabolite, M1. doi.org Although CYP2C19 and CYP3A4 also show activity, their rates of metabolite formation are comparatively slower. doi.org Interestingly, at higher substrate concentrations, the catalytic activity of CYP3A4 and CYP3A5 in M1 and M2 formation becomes more prominent, surpassing that of CYP2B6. doi.org

Relative Contribution of CYP Isoforms to Sibutramine Metabolism
CYP IsoformRole in Sibutramine MetabolismRelative Contribution
CYP3A4N-demethylation to form M1 and M2Major, particularly at higher concentrations doi.orgmdpi.comdrugbank.comnih.gov
CYP2B6Primary catalyst for M1 and M2 formation at lower concentrations doi.orgnih.govMajor
CYP2C19Contributes to the formation of M1 and M2Minor to moderate doi.orgresearchgate.net
CYP3A5Contributes to the formation of M1 and M2, particularly at higher concentrationsMinor to moderate doi.org

Formation and Characterization of Primary and Secondary Active Metabolites: Mono-desmethylsibutramine (M1) and Di-desmethylsibutramine (M2)

The initial metabolic step involves the N-demethylation of sibutramine to form mono-desmethylsibutramine (M1), which is subsequently demethylated to di-desmethylsibutramine (M2) drugbank.comresearchgate.net. Both M1 and M2 are pharmacologically active metabolites and are considered to be the primary mediators of sibutramine's effects. In fact, these metabolites are more potent inhibitors of monoamine reuptake than the parent compound itself.

The formation of M1 from sibutramine and M2 from M1 is catalyzed by the aforementioned CYP enzymes. Specifically, CYP2B6 has been identified as the most efficient enzyme in catalyzing the conversion of M1 to M2. doi.org The characterization of these metabolites has been extensively performed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for their accurate identification and quantification in biological matrices researchgate.netlongdom.org.

Key Active Metabolites of Sibutramine
MetaboliteFull NameFormation PathwayPharmacological Activity
M1Mono-desmethylsibutramineN-demethylation of sibutramineActive, potent monoamine reuptake inhibitor doi.org
M2Di-desmethylsibutramineN-demethylation of M1Active, potent monoamine reuptake inhibitor doi.org

Subsequent Metabolism to Hydroxylated and Conjugated Inactive Metabolites (M3, M4, M5, M6, HM1, HM2)

Following the formation of the active metabolites M1 and M2, they undergo further biotransformation through hydroxylation and conjugation, leading to the formation of a series of inactive metabolites drugbank.com. These subsequent metabolic steps represent a detoxification pathway, rendering the compounds more water-soluble and facilitating their excretion from the body.

In studies with rat hepatocytes, in addition to M1 and M2, other metabolites designated as M3 and M4 have been identified, particularly after incubation with the S-enantiomer or racemic sibutramine nih.govresearchgate.net. Further investigations have characterized a range of hydroxylated and conjugated metabolites, including hydroxylated M1 (HM1) and hydroxylated M2 (HM2) researchgate.net. The hydroxylation reactions are also catalyzed by CYP enzymes, with CYP2B6 and CYP2C19 being implicated in these transformations. researchgate.net Subsequent conjugation reactions, such as glucuronidation, lead to the formation of metabolites like M5 and M6, which are pharmacologically inactive drugbank.comnih.gov. In total, a comprehensive metabolic profiling in rat hepatocytes has identified up to nineteen metabolites and several of their isomers formed through various reactions including demethylation, hydroxylation, dehydrogenation, acetylation, and glucuronidation. nih.gov

Enantioselectivity in Metabolic Conversions: Kinetic and Stereochemical Considerations

Sibutramine is a chiral molecule, and its metabolism exhibits significant enantioselectivity, meaning that the R- and S-enantiomers are metabolized at different rates and via potentially different pathways researchgate.netsemanticscholar.org. This has important implications, as the enantiomers of the active metabolites also display different pharmacological potencies nih.govwikipedia.org.

Studies utilizing rat liver microsomes and primary hepatocyte cultures have demonstrated clear differences in the metabolic fate of the R- and S-enantiomers of sibutramine. In rat liver microsomes, while both enantiomers form M1 and M2, the kinetics of their formation show slight differences. nih.govresearchgate.net This stereoselectivity is even more pronounced in hepatocyte cultures. nih.govresearchgate.net Incubation with (R)-sibutramine primarily leads to the formation of the active metabolites M1 and M2. nih.govresearchgate.net In contrast, incubation with (S)-sibutramine results in a more complex metabolic profile, yielding not only M1 and M2 but also the additional major metabolites M3 and M4, along with several minor metabolites. nih.govresearchgate.net

Further research has shown that while there is no significant difference in the formation of M1 from the R- and S-enantiomers of sibutramine in human liver microsomes, the subsequent metabolism of the M1 and M2 enantiomers is highly stereoselective. researchgate.net Specifically, the S-enantiomers of M1 and M2 are preferentially metabolized to M2, HM1, and HM2 compared to their corresponding R-enantiomers. researchgate.net The intrinsic clearance ratios (S-enantiomer/R-enantiomer) were found to be 1.97 for M2, 4.83 for HM1, and 9.94 for HM2, indicating a significantly faster metabolism of the S-enantiomers. researchgate.net

The observed enantioselectivity in sibutramine metabolism is a direct consequence of the stereospecificity of the involved CYP isoforms. Different CYP enzymes exhibit varying degrees of preference for metabolizing the R- or S-enantiomer.

CYP2C19 and CYP3A5 show a catalytic preference for the conversion of S-sibutramine to S-M1. researchgate.net Conversely, CYP2B6 and CYP3A4 display little to no stereoselectivity in the initial demethylation of sibutramine to M1. researchgate.net

In the subsequent conversion of M1 to M2, CYP2B6 metabolizes S-M1 more rapidly than R-M1, with an intrinsic clearance ratio of 2.14 for the S- to R-enantiomer. researchgate.net In contrast, CYP2C19 catalyzes the formation of M2 from R-M1 more efficiently than from S-M1. researchgate.net The most significant enantioselectivity is observed in the hydroxylation of M1 and M2, where both CYP2B6 and CYP2C19 preferentially catalyze the formation of hydroxylated metabolites from the S-enantiomers. researchgate.net These findings collectively indicate that S-sibutramine is more rapidly metabolized by CYP isoforms than R-sibutramine. researchgate.net

Enantioselective Metabolism of Sibutramine by CYP Isoforms
Metabolic StepCYP IsoformEnantiomeric Preference
Sibutramine → M1CYP3A4Little to no stereoselectivity researchgate.net
CYP2B6Little to no stereoselectivity researchgate.net
CYP2C19Prefers S-sibutramine researchgate.net
CYP3A5Prefers S-sibutramine researchgate.net
M1 → M2CYP2B6Prefers S-M1 researchgate.net
CYP2C19Prefers R-M1 researchgate.net
M1 → HM1 / M2 → HM2CYP2B6Prefers S-enantiomers researchgate.net
CYP2C19Prefers S-enantiomers researchgate.net

Advanced Analytical Methodologies for Research on R Sibutramine R Mandelate and Metabolites

Chromatographic Techniques for Quantitative Analysis and Stereoisomer Separation

Chromatography stands as a cornerstone for the analysis of (R)-Sibutramine (R)-Mandelate, enabling both the separation of its stereoisomers and the quantification of the parent drug and its metabolites in complex biological samples.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the enantioselective separation of sibutramine's R- and S-isomers. This separation is paramount as the pharmacological activity resides primarily in the (R)-enantiomer. The success of this separation hinges on the use of Chiral Stationary Phases (CSPs), which create a chiral environment allowing for differential interaction with the enantiomers.

Protein-based CSPs, such as those derived from α-1-acid glycoprotein (B1211001) (AGP), have demonstrated effective separation of sibutramine (B127822) enantiomers. For instance, a method utilizing an AGP column achieved baseline separation of (R)- and (S)-sibutramine in under five minutes, showcasing both efficiency and resolution. rsc.org Another widely used class of CSPs for this purpose are polysaccharide-based columns. Research has shown that a teicoplanin-based macrocyclic glycopeptide (Astec CHIROBIOTIC T) and vancomycin-based (Astec CHIROBIOTIC V2) CSPs can successfully resolve sibutramine enantiomers. latamjpharm.orgmdpi.com

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. Typical mobile phases consist of a mixture of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or sodium phosphate (B84403), with the pH adjusted to control the ionization state of the analyte. researchgate.netscielo.br Detection is commonly performed using a UV detector, typically at a wavelength of around 225 nm. researchgate.netresearchgate.net

Interactive Table: HPLC Methods for Sibutramine Enantiomeric Separation

Chiral Stationary Phase (CSP) Mobile Phase Detection Key Finding
α-1-acid glycoprotein (AGP) Isocratic UV Baseline separation of enantiomers in < 5 min. rsc.org
Chiral-AGP 10 mM ammonium acetate (B1210297) buffer (pH 4.03) : acetonitrile (94:6, v/v) Tandem Mass Spectrometry Rapid and simple method for separating R/S isomers of sibutramine and its metabolites. scielo.br
Astec® CHIROBIOTIC® V2 15 mM ammonium formate in methanol UV (230 nm) Successful separation using a simple, MS-friendly mobile phase. latamjpharm.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling in Biological Matrices (Preclinical)

For the sensitive and specific quantification of (R)-Sibutramine and its primary active metabolites, mono-desmethylsibutramine (MDS) and di-desmethylsibutramine (DDS), in biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. scielo.br This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry.

In preclinical studies, such as those involving rat plasma, LC-MS/MS methods have been developed to simultaneously measure the stereoisomers of sibutramine and its desmethyl metabolites. scielo.br These methods typically involve a sample preparation step, often liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes from the complex plasma matrix. scielo.br Chromatographic separation is often achieved on a C18 reversed-phase column, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net The MRM transitions are specific precursor-to-product ion pairs for each analyte, ensuring high specificity and minimizing interferences.

High-Resolution Mass Spectrometry (HRMS), often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), provides an advanced platform for metabolite profiling and identification. The high mass accuracy and resolution of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allow for the determination of the elemental composition of unknown metabolites, facilitating their structural elucidation in preclinical studies.

Interactive Table: LC-MS/MS Parameters for Sibutramine and Metabolite Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Biological Matrix
Sibutramine 280.3 124.9 Human Plasma researchgate.net
Mono-desmethylsibutramine (MDS) 266.3 125.3 Human Plasma researchgate.net

These methods are rigorously validated according to regulatory guidelines to ensure their accuracy, precision, linearity, and robustness for bioanalytical applications. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust and reliable technique for the identification and quantification of sibutramine in various research samples. The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of mass spectrometry makes it a powerful analytical tool.

For GC-MS analysis, sibutramine is typically extracted from the sample matrix using an organic solvent. The analysis is often performed on a non-polar capillary column, such as one coated with 5% phenyl polysilphenylene-siloxane. The mass spectrometer is operated in either full scan mode for qualitative identification based on the fragmentation pattern or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. researchgate.net The characteristic fragment ions of sibutramine are monitored to ensure specificity.

Analysis of sibutramine's metabolites by GC-MS often requires a derivatization step. Metabolites, which can be more polar due to hydroxylation or demethylation, may exhibit poor chromatographic behavior. Derivatization, for example, by silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or methylation, converts these polar functional groups into less polar, more volatile derivatives, improving their separation and detection by GC-MS. rsc.org This approach has been successfully used to identify various urinary metabolites of sibutramine, including mono-desmethyl, di-desmethyl, and hydroxylated species. rsc.org

Interactive Table: GC-MS Conditions for Sibutramine Analysis

Parameter Condition
Column Bruker BR-5ms fused silica (B1680970) capillary
Carrier Gas Helium
Injection Mode Splitless
Detection Mode Full Scan (qualitative), Selected Ion Monitoring (SIM) (quantitative)
Retention Time ~6.71 min

Electrophoretic and Spectrophotometric Methods for Enantiomeric Purity Assessment

Beyond chromatography, other analytical techniques play a significant role in assessing the enantiomeric purity and concentration of this compound in research settings.

Capillary Electrophoresis (CE) Utilizing Chiral Selectors

Capillary Electrophoresis (CE) has emerged as a powerful and efficient alternative to HPLC for the enantiomeric separation of sibutramine. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. The key to enantioseparation in CE is the addition of a chiral selector to the background electrolyte (BGE).

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for sibutramine. researchgate.net Neutral CDs like randomly methylated β-cyclodextrin (RAMEB) and charged CDs such as carboxymethyl-β-cyclodextrin (CM-β-CD) have proven effective. researchgate.netresearchgate.net The separation mechanism is based on the differential formation of transient diastereomeric inclusion complexes between the sibutramine enantiomers and the chiral selector, leading to different electrophoretic mobilities.

Method parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, applied voltage, and capillary temperature, are meticulously optimized to achieve baseline resolution of the enantiomers. researchgate.net For example, optimal separation has been achieved using a phosphate buffer at pH 4.5 containing 10 mmol L-1 RAMEB. researchgate.net Under these conditions, the S-enantiomer typically migrates before the R-enantiomer. researchgate.net The method can be validated for its quantitative performance, allowing for the precise determination of the enantiomeric purity of (R)-Sibutramine. scielo.br

Interactive Table: Optimized CE Conditions for Sibutramine Enantioseparation

Chiral Selector Background Electrolyte (BGE) pH Applied Voltage Key Finding
Randomly Methylated β-CD (RAMEB) 50 mmol L-1 Phosphate 4.5 15 kV Baseline separation in ~5 minutes; Migration order: S then R. researchgate.net
Methyl-β-cyclodextrin (M-β-CD) 50 mM Phosphate 3.0 - Achieved LOD of 0.05% for the S-enantiomer. scielo.br
Methyl-β-cyclodextrin (MCD) 20 mM Phosphate / 10 mM Citrate (B86180) 4.3 25 kV Superior separation with mixed buffer; Migration order: S then R. researchgate.net

UV-Visible Spectrophotometry and Voltammetric Analysis for Research Applications

UV-Visible spectrophotometry provides a simple, cost-effective, and rapid method for the quantitative determination of sibutramine in research applications, particularly for bulk substance analysis and formulation quality control. The method is based on measuring the absorbance of a sibutramine solution at its wavelength of maximum absorption (λmax). In aqueous solutions, sibutramine hydrochloride exhibits a λmax at approximately 220-223 nm. latamjpharm.orgresearchgate.net The concentration is determined by applying Beer's law, which states a linear relationship between absorbance and concentration within a specific range. These methods are validated for linearity, accuracy, and precision. latamjpharm.org

Voltammetric analysis offers an alternative electrochemical approach for sibutramine determination. Techniques like differential pulse voltammetry (DPV) have been successfully applied. scielo.brresearchgate.net This method measures the current response of an electroactive species as a function of an applied potential. Sibutramine has been shown to be electrochemically active, exhibiting a reversible behavior at a hanging mercury drop electrode (HMDE) or a distinctive anodic response at modified glassy carbon electrodes. researchgate.netscielo.br The peak current in the voltammogram is proportional to the concentration of sibutramine. These electrochemical methods are known for their high sensitivity, with low limits of detection, making them suitable for trace analysis in various samples. researchgate.netscielo.br

Interactive Table: Spectrophotometric and Voltammetric Methods for Sibutramine

Method Principle Key Parameters Application
UV-Vis Spectrophotometry Measurement of UV absorbance λmax: ~223 nm; Solvent: Aqueous solution Quantitative determination in capsules. latamjpharm.org
UV-Vis Spectrophotometry Reaction with malonic acid/acetic anhydride λmax: 411 nm Quantification in slimming products. rsc.org
Differential Pulse Voltammetry (DPV) Electrochemical reduction/oxidation Working Electrode: HMDE; Buffer: Mcllvaine (pH 4.0) Determination in pharmaceutical formulations and beverages. scielo.br

Method Validation Parameters in Bioanalytical Research: Sensitivity, Selectivity, Accuracy, and Precision

The validation of bioanalytical methods is fundamental to ensure the reliability and integrity of quantitative data for this compound and its metabolites in biological matrices. japsonline.comeuropa.eu International guidelines stipulate that key parameters—sensitivity, selectivity, accuracy, and precision—must be rigorously evaluated. nih.govnih.gov These parameters ensure that the method can reliably measure the intended analyte without interference, providing confidence in pharmacokinetic and toxicokinetic studies. japsonline.comeuropa.eu

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. scirp.orgscispace.com For bioanalytical assays of sibutramine and its metabolites, high sensitivity is crucial due to the low concentrations often present in biological fluids. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed to achieve the necessary sensitivity. scirp.orgnih.gov For instance, a validated LC-MS/MS method for sibutramine and its N-desmethyl metabolites in human plasma established an LLOQ of 0.10 ng/mL. scirp.org Another method for detecting sibutramine in dietary supplements reported a limit of quantification (LOQ) of 0.2318 μ g/band using high-performance thin-layer chromatography (HPTLC). foliamedica.bg

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or impurities. japsonline.comscirp.org In the context of this compound, this is particularly important for distinguishing the R-enantiomer from the S-enantiomer and their respective metabolites. nih.govnih.gov Chiral stationary-phase columns are often used in liquid chromatography to achieve enantioselective separation. nih.govnih.gov Validation of selectivity involves analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. scirp.org Successful validation demonstrates that no significant interfering peaks are observed at the analyte's retention time. scirp.orgscispace.com

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. japsonline.com It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). scirp.org The acceptance criterion for precision is typically a CV not exceeding 15% (20% at the LLOQ). europa.euscirp.org In a study validating an LC-MS/MS method for sibutramine and its metabolites, the CV for precision was found not to exceed 15%. scirp.org Another validation study for multiple anti-diabetic and anti-obesity drugs reported intra-day RSDs ranging from 0.2% to 13%. nih.gov

Table 1: Summary of Validation Parameters from Various Bioanalytical Methods for Sibutramine Analysis
Analytical MethodMatrixParameterValue/RangeReference
LC-MS/MSHuman PlasmaLLOQ0.10 ng/mL scirp.org
LC-MS/MSDietary SupplementsAccuracy (Recovery)93% - 115% nih.gov
LC-MS/MSDietary SupplementsPrecision (Intra-day RSD)0.2% - 13% nih.gov
HPTLCDietary SupplementsLOD0.0765 μg/band foliamedica.bg
HPTLCDietary SupplementsLOQ0.2318 μg/band foliamedica.bg
HPTLCDietary SupplementsAccuracy (Recovery)99.911% - 103.278% foliamedica.bg
Capillary Electrophoresis (CE)Commercial DrugsLOD (for S-sibutramine)0.05% nih.govresearchgate.net
Capillary Electrophoresis (CE)Commercial DrugsLOQ (for S-sibutramine)0.2% nih.govresearchgate.net

Application in Impurity Profiling and Authenticity Verification of Research-Grade Materials

Advanced analytical methodologies are critical for establishing the impurity profile and verifying the authenticity of research-grade this compound. researchgate.netnih.gov Impurity profiling involves the detection, identification, and quantification of organic and inorganic impurities, as well as residual solvents, in bulk drug substances. researchgate.net This process is essential for ensuring the quality, safety, and efficacy of the material. nih.gov

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS), are the primary tools for this purpose. researchgate.netnih.gov A simple and selective reverse-phase HPLC method has been developed not only for the analysis of sibutramine hydrochloride but also for its impurities in bulk and formulated products. researchgate.net Such methods can effectively separate the main compound from process-related impurities and degradation products. nih.gov For chiral compounds like sibutramine, enantiomeric purity is a critical quality attribute. Analytical methods must be able to quantify the unwanted enantiomer (distomer). wikipedia.org Capillary electrophoresis (CE) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy have been successfully used to discriminate and quantify sibutramine enantiomers. nih.govresearchgate.net One study demonstrated that ¹H-NMR with a chiral selector could distinguish as little as 0.5% of S-sibutramine in R-sibutramine. nih.govresearchgate.net

Authenticity verification ensures that the research-grade material is what it purports to be and has not been contaminated or substituted. This is particularly relevant given the history of sibutramine being found as an undeclared adulterant in herbal weight loss supplements. mdpi.com Methods like HPLC and gas chromatography-mass spectrometry (GC-MS) are routinely used to confirm the identity of sibutramine and detect potential adulterants. mdpi.comresearchgate.net The verification process often involves comparing the chromatographic retention time and mass spectrum of the sample to a certified reference standard. researchgate.netmdpi.com For example, the presence of sibutramine in supplements has been verified using GC-MS by identifying its characteristic base peak at m/z = 114.0. mdpi.com The development of stability-indicating assay methods through forced degradation studies is another key aspect, helping to identify potential degradation products that could arise during storage and handling. nih.gov

Table 2: Analytical Techniques for Impurity and Authenticity Analysis of Sibutramine
Analytical TechniqueApplicationDetected Analytes/ImpuritiesReference
Reverse-Phase HPLCImpurity ProfilingProcess-related impurities, degradation products researchgate.net
Capillary Electrophoresis (CE)Enantiomeric PurityS-Sibutramine enantiomer nih.govresearchgate.net
¹H-NMR SpectroscopyEnantiomeric PurityS-Sibutramine enantiomer nih.govresearchgate.net
LC-MS/MSAuthenticity VerificationSibutramine, N-desmethylsibutramine, N,N-didesmethylsibutramine scispace.com
GC-MSAdulterant DetectionSibutramine mdpi.com
HPTLCAdulterant DetectionSibutramine, Phenolphthalein mdpi.com

Structure Activity Relationships Sar and Structure Metabolism Relationships Smr of R Sibutramine Derivatives

Impact of Stereochemistry on Binding Affinity to Monoamine Transporters

The pharmacological effects of sibutramine (B127822) are not primarily due to the parent compound itself but rather its active metabolites, principally desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2). Sibutramine is a weak inhibitor of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake in vitro. In contrast, its metabolites are potent inhibitors of NE, 5-HT, and to a lesser extent, dopamine (B1211576) (DA) reuptake by binding to their respective transporters: NET, SERT, and DAT. nih.gov

This enantioselective preference highlights the specific conformational requirements of the binding pockets within the monoamine transporters. The (R)-configuration appears to provide a more optimal fit within the active sites of NET and DAT, leading to stronger inhibition of neurotransmitter reuptake.

In Vitro Monoamine Reuptake Inhibition (IC50, nM) of Sibutramine Metabolite Enantiomers
CompoundNorepinephrine (NET)Dopamine (DAT)Serotonin (SERT)
(R)-Desmethylsibutramine41244
(S)-Desmethylsibutramine48Not Reported15
(R)-Didesmethylsibutramine13.08.9140.0
(S)-Didesmethylsibutramine62124300

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of monoamine reuptake in vitro. Lower values indicate greater potency. Data sourced from multiple studies. wikipedia.orgwikipedia.org

Correlations Between Enantiomeric Structure and Preclinical Pharmacological Response

The differences in binding affinity observed between enantiomers translate directly to their preclinical pharmacological effects. Studies in animal models have consistently shown that the (R)-enantiomer is primarily responsible for the desired therapeutic activity of sibutramine.

In rat models, (R)-Sibutramine produced a dose-dependent decrease in food intake and body weight. nih.gov In stark contrast, (S)-Sibutramine was observed to cause an increase in these parameters, suggesting it does not contribute to and may even counteract the anorexic effects. nih.gov Consequently, the racemic mixture, (RS)-Sibutramine, shows a dose-dependent anorexic effect, but it is less pronounced than that of the pure (R)-enantiomer. nih.gov

Further studies focusing on the active metabolites confirm this enantioselective response. Both (R)-desmethylsibutramine and (R)-didesmethylsibutramine demonstrated significantly greater anorexic effects in rats compared to their respective (S)-enantiomers and the parent racemic sibutramine. nih.gov The (R)-enantiomers of the metabolites were also found to be more potent in increasing locomotor activity, a dopamine-dependent behavior. nih.gov

Summary of Preclinical Pharmacological Responses of Sibutramine Enantiomers
Compound/EnantiomerEffect on Food Intake / Body Weight in RatsRelative Potency
(R)-SibutramineDose-dependent decreaseHigh
(S)-SibutramineIncrease observedN/A (Counteractive effect)
(RS)-Sibutramine (Racemic)Dose-dependent decreaseModerate
(R)-Metabolites (M1 & M2)Significant anorexic effectsMore potent than (S)-enantiomers and racemic sibutramine
(S)-Metabolites (M1 & M2)Lesser anorexic effectsLess potent

This table summarizes the observed effects of different sibutramine forms on key preclinical measures of pharmacological response. nih.govnih.gov

Influence of Structural Modifications on Metabolic Stability and Pathway Preference

The metabolism of sibutramine is stereoselective, meaning the (R)- and (S)-enantiomers are processed differently by metabolic enzymes. In vitro studies using rat hepatocytes have shown that the biotransformation of (R)-Sibutramine leads primarily to the formation of the two active metabolites, M1 and M2. researchgate.net However, the metabolism of (S)-Sibutramine is more complex, resulting in four major and several minor metabolites. researchgate.net This suggests that the (R)-enantiomer follows a more direct and efficient metabolic pathway to its active forms and may be considered more advantageous from a pharmacokinetic perspective. researchgate.net

Sibutramine's metabolism is principally carried out by the cytochrome P450 enzyme system in the liver, with CYP3A4 being the main isoenzyme involved in the initial N-demethylation to M1 and M2. These active metabolites are subsequently metabolized further via hydroxylation and conjugation to inactive forms before excretion.

Structural modifications to the sibutramine molecule, creating various analogues, can significantly alter metabolic stability and interactions with CYP enzymes. For instance, in silico studies on novel sibutramine derivatives predicted that modifications could lead to the inhibition of specific CYP isoforms, such as CYP1A2, CYP2D6, and CYP2C19. Such inhibition can affect the metabolism of the drug itself or other co-administered drugs. Furthermore, the introduction of different functional groups, such as benzyl (B1604629) or formyl groups, has been shown to result in weaker binding to biological targets compared to other analogues like chloro, homo, or desmethylsibutramine. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR/SMR Studies

Computational chemistry and molecular modeling are indispensable tools for elucidating the structure-activity relationships (SAR) and structure-metabolism relationships (SMR) of sibutramine and its derivatives. These in silico methods allow researchers to predict and rationalize the biological activity of compounds before they are synthesized and tested.

One key approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sibutramine analogues, QSAR models have been successfully used to predict their binding affinities (Ki values) for monoamine transporters. nih.gov These in silico predictions have shown close agreement with in vitro experimental data, validating their utility in screening for potential biological targets and identifying structural features that confer potent binding. nih.gov

Another powerful technique is homology modeling. nih.goveurekaselect.com Since the crystal structures of human monoamine transporters are difficult to obtain, homology models are built using the known structure of a related protein, such as the bacterial leucine (B10760876) transporter (LeuT), as a template. eurekaselect.com These models provide a three-dimensional representation of the transporter's binding pocket. Researchers can then use molecular docking simulations to place sibutramine or its derivatives into this virtual binding site. nih.govnih.gov This allows for the visualization of key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity and selectivity. These simulations help explain why, for example, the (R)-enantiomer might fit better into the NET and DAT binding sites than the (S)-enantiomer and guide the design of new analogues with improved potency or selectivity.

Future Directions in Academic Research on Stereoisomeric Cyclobutylalkylamine Derivatives

Exploration of Novel Analogues with Enhanced Stereoselectivity and Target Specificity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of (R)-Sibutramine with superior stereoselectivity and more precise target engagement. The anorexic effects of sibutramine (B127822) have been largely attributed to the (R)-enantiomer, which demonstrates a more potent inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake compared to its (S)-counterpart . This disparity underscores the importance of stereochemistry in the pharmacological activity of cyclobutylalkylamine derivatives.

Future synthetic strategies will likely focus on methodologies that allow for the precise control of stereocenters within the cyclobutane (B1203170) ring and the alkylamine side chain. Recent advancements in visible-light-enabled stereoselective synthesis and photocatalyzed [4+2] cycloadditions offer promising routes to highly functionalized and stereochemically defined cyclobutylalkylamine and related cyclohexylamine (B46788) scaffolds nih.govnih.govresearchgate.net. These methods provide a toolkit for creating libraries of novel analogues with systematic modifications to the core structure.

The exploration of these novel analogues will aim to achieve enhanced selectivity for specific monoamine transporters—norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine (B1211576) transporter (DAT)—or to design multi-target ligands with tailored activity profiles. For instance, increasing the selectivity for NET and SERT while minimizing interaction with DAT could potentially mitigate some of the side effects associated with dopaminergic activity nih.gov. The development of compounds with distinct receptor interaction profiles could lead to new therapeutic applications beyond appetite suppression.

Table 1: Comparative Anorexic Effects of Sibutramine Enantiomers in Preclinical Models

Compound Dose (mg/kg) Change in Body Weight Change in Food Intake
(RS)-Sibutramine 20 Decrease Decrease
(R)-Sibutramine 20 Significant Decrease Significant Decrease
(S)-Sibutramine 20 Increase Increase (not significant)

This table is based on data from a comparative study on the anorexic effects of sibutramine enantiomers, highlighting the superior efficacy of the (R)-enantiomer.

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deeper understanding of the molecular and cellular mechanisms of action of stereoisomeric cyclobutylalkylamine derivatives is crucial for the development of next-generation therapeutics. While it is known that sibutramine inhibits the reuptake of monoaminergic neurotransmitters, the precise conformational changes induced in the transporters by each enantiomer are not fully understood nih.gov.

Future research should employ advanced techniques such as cryogenic electron microscopy (cryo-EM) and computational modeling to visualize the binding of individual stereoisomers to monoamine transporters at an atomic level. This would provide invaluable insights into the structural basis of their differential potencies and selectivities. Understanding these interactions can guide the design of new molecules with optimized binding kinetics and functional activities.

At the cellular level, investigations should move beyond simple reuptake assays. Techniques like fluorescence resonance energy transfer (FRET) and single-molecule imaging can be used to study the dynamics of transporter-ligand interactions in living cells. Furthermore, exploring the downstream signaling pathways affected by these compounds in different neuronal populations will be critical. For example, investigating the effects on neuroplasticity, gene expression, and synaptic function in brain regions involved in appetite control and mood regulation could reveal novel mechanisms of action. Preclinical studies have shown that sibutramine can alter the ultrastructure of platelets and fibrin (B1330869) networks, suggesting a prothrombotic state; further investigation into the stereoselective effects on these systems is warranted up.ac.za.

Development of Next-Generation Analytical Techniques for Chiral Compound Research

The advancement of research into stereoisomeric cyclobutylalkylamine derivatives is intrinsically linked to the development of sophisticated analytical methods for their separation and characterization. The ability to accurately quantify individual enantiomers in complex biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has been a cornerstone for the enantioseparation of chiral drugs mdpi.comnih.gov. Future developments in this area will likely focus on the creation of novel CSPs with enhanced resolving power and applicability to a broader range of cyclobutylalkylamine analogues. The trend towards high-throughput screening will also drive the development of ultrafast chiral HPLC methods unife.it.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency and rapid analysis times nih.gov. Studies have demonstrated the successful enantioseparation of sibutramine using cyclodextrins as chiral selectors in CE, and have even observed a reversal of enantiomer migration order depending on the cyclodextrin (B1172386) concentration nih.gov. Future research could explore the use of novel chiral selectors and the coupling of CE with mass spectrometry (MS) for highly sensitive and selective bioanalytical methods. The use of proton nuclear magnetic resonance ((1)H-NMR) spectroscopy with chiral selectors also shows promise for discriminating between enantiomers and understanding the molecular basis of chiral recognition researchgate.net. Additionally, surface-enhanced Raman spectroscopy (SERS) coupled with chemometrics presents a rapid and sensitive method for the discrimination of sibutramine and its analogues researchgate.net.

Table 2: Overview of Advanced Analytical Techniques for Chiral Separation of Cyclobutylalkylamine Derivatives

Technique Principle Future Directions
Chiral HPLC Differential interaction with a chiral stationary phase. Development of novel CSPs for higher resolution and speed.
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector. Exploration of new chiral selectors and CE-MS coupling.
(1)H-NMR with Chiral Selectors Formation of diastereomeric complexes leading to distinct NMR signals. Application in understanding chiral recognition mechanisms.

Translational Research Bridging Preclinical Findings to Novel Therapeutic Paradigms (excluding human clinical trials)

Translational research focused on bridging preclinical discoveries to the conception of novel therapeutic paradigms is a critical area for future investigation. This involves leveraging the knowledge gained from the synthesis of novel analogues and advanced mechanistic studies to identify new potential therapeutic applications for stereoisomeric cyclobutylalkylamine derivatives.

Preclinical models will be instrumental in exploring the therapeutic potential of these compounds beyond obesity. Given the role of monoamines in various neurological and psychiatric conditions, novel cyclobutylalkylamine derivatives with specific transporter selectivity profiles could be investigated for their potential in treating conditions such as depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). For instance, bupropion, another aminoketone that inhibits norepinephrine and dopamine reuptake, is used as an antidepressant and for smoking cessation wikipedia.org. This provides a rationale for exploring the potential of novel cyclobutylalkylamine derivatives in these areas.

The development of predictive models based on preclinical data could help in identifying which patient populations might benefit most from specific compounds, paving the way for more personalized therapeutic approaches in the future nih.govnih.govresearchgate.net. Research into multi-target agents, where a single molecule is designed to interact with multiple biological targets, is a growing field researchgate.net. Future translational research could explore the design of cyclobutylalkylamine derivatives that not only inhibit monoamine reuptake but also modulate other relevant targets involved in metabolic or neurological disorders.

Q & A

Q. How can researchers ensure compliance with FDA guidelines when reporting enantiomer-specific toxicity data for this compound?

  • Methodological Answer : Adhere to ICH M7(R2) for impurity profiling. Submit enantiomeric ratio data (EE ≥ 99%) using validated chiral methods. For toxicity studies, include Ames test results for both enantiomers and justify dose selection based on human equivalent dose (HED) calculations .

Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodAcceptance CriteriaReference
Chiral PurityChiral HPLC (Amylose-SA column)EE ≥ 99.5%
Crystal StructureSuperspace XRD (3+1D)R-factor ≤ 0.05
Plasma Stability (24h)LC-MS/MS (ESI+)Degradation ≤ 2%
Metabolic Half-Life (Human)Hepatocyte Assayt₁/₂ = 4–6 h (CYP3A4 pathway)

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
Racemization during synthesisUse low-temperature crystallization
False positives in receptor assaysInclude (S)-enantiomer controls
Overinterpretation of XRD dataValidate with solid-state NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.